molecular formula C8H10FNO2 B13360133 Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13360133
M. Wt: 171.17 g/mol
InChI Key: IFVWMCYFJGRABA-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638268-94-6) is a fluorinated pyrrole derivative of significant interest in medicinal and organic chemistry. With the molecular formula C 8 H 10 FNO 2 and a molecular weight of 171.17 g/mol, this compound serves as a versatile synthetic intermediate . The fluorine atom and ester group on the pyrrole ring make it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. This compound is recognized as a key building block for drug discovery research. Halogen-substituted pyrrole-2-carboxamides are integral molecular fragments found in bioactive natural products and synthetic anti-infectives . Specifically, the 3-fluoro-1H-pyrrole-2-carboxamide moiety is present in promising preclinical candidates active against targets such as the hepatitis B virus . Researchers utilize this ester in the design and synthesis of novel DNA gyrase inhibitors, which are a target for new antibacterial agents . Its primary research value lies in its ability to be readily hydrolyzed to the corresponding acid or transformed into an acyl chloride, facilitating its incorporation into larger, bioactive structures via amide bond formation . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

ethyl 3-fluoro-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10FNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3

InChI Key

IFVWMCYFJGRABA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1C)F

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination of Pyrrole Precursors

Methodology Overview:
Electrophilic fluorination is the cornerstone for introducing the fluorine atom at the 3-position of the pyrrole ring. The process typically employs fluorinating agents such as Selectfluor (F-TEDA-BF₄) due to its high reactivity and selectivity.

Reaction Conditions:

  • Reagents: Ethyl 5-methyl-1H-pyrrole-2-carboxylate (a commercially available or synthesized precursor)
  • Fluorinating agent: Selectfluor
  • Solvent: Mixtures of acetonitrile and acetic acid
  • Temperature: Approximately 0°C to room temperature
  • Reaction Time: Several hours with monitoring via TLC or NMR

Reaction Pathway & Yield:
The fluorination proceeds via electrophilic attack at the electron-rich 3-position of the pyrrole ring, yielding ethyl 3-fluoro-1-methylpyrrole-2-carboxylate (compound 10) in modest yields (~4.5–6.5%) after flash chromatography. The low yields are attributed to competing side reactions and the formation of acetoxy by-products, which are minimized by optimizing reaction parameters.

Reaction Scheme:

Ethyl 5-methyl-1H-pyrrole-2-carboxylate + Selectfluor → Ethyl 3-fluoro-1-methylpyrrole-2-carboxylate (compound 10)

Conversion of Ester to Acid and Formation of Acyl Chloride

Hydrolysis of Ester:
Ester hydrolysis to the corresponding acid involves treatment with aqueous base or acid under reflux, followed by acidification. In this context, hydrolysis was achieved under forcing conditions, yielding 3-fluoro-1-methylpyrrole-2-carboxylic acid .

Formation of Acyl Chloride:
The acid is then converted to the acyl chloride using reagents such as oxalyl chloride in dichloromethane. The process requires careful control to prevent side reactions, with the reaction typically performed under reflux for 1-2 hours.

Reaction Scheme:

Ethyl 3-fluoro-1-methylpyrrole-2-carboxylate → Hydrolysis → 3-fluoro-1-methylpyrrole-2-carboxylic acid
3-fluoro-1-methylpyrrole-2-carboxylic acid + Oxalyl chloride → Acyl chloride

Regioselective Formylation via Vilsmeier–Haack Reaction

Objective:
To introduce formyl groups at specific positions on the pyrrole ring, enabling further functionalization.

Procedure:

  • Starting material: Commercially available ethyl 4-chloro-5-methylpyrrole-2-carboxylate
  • Reagent: Vilsmeier reagent generated from POCl₃ and DMF
  • Conditions: Moderate temperature (~68°C) for regioselective formylation

Outcome & Selectivity:
This reaction yields regioisomeric formylated products, 4-formyl and 5-formyl derivatives, which are separated via chromatography. Structural assignment is confirmed by 19F NMR and 13C NMR, based on the coupling constants and chemical shifts.

Reaction Scheme:

Ethyl 4-chloro-5-methylpyrrole-2-carboxylate + Vilsmeier reagent → 4- or 5-formyl derivatives

Reduction of Formylated Intermediates to Methyl Derivatives

Method:

  • Modified Clemmensen reduction using a zinc-dioxane complex (ZnCl₂(dioxane)₂) is employed to selectively reduce aldehyde groups to methyl groups.

Reaction Conditions:

  • Reagents: Zinc dust, dioxane, HCl
  • Temperature: Room temperature (~20–25°C)
  • Duration: Approximately 40 minutes

Yield & Selectivity:
The reduction yields methylated pyrrole derivatives with moderate efficiency (~20%), with side products resulting from over-reduction or electrophile reaction with zinc–ylide intermediates.

Reaction Scheme:

Formylated pyrrole derivative + ZnCl₂(dioxane)₂ + HCl → Methylated pyrrole

Synthesis of Pyrrole Building Blocks for Further Functionalization

Preparation of Pyrrole-2-Carboxylate Derivatives:
Commercially available ethyl pyrrole-2-carboxylate serves as a starting material for derivatization. It undergoes N-alkylation, formylation, and reduction steps as described above to generate key intermediates.

Nucleophilic Substitution for Functional Group Modification:
Conversion of pyrrole derivatives to azides or amines involves nucleophilic substitution reactions, typically mediated by KI or other halogen exchange reagents, followed by reduction steps.

Summary of Key Reaction Parameters and Yields

Step Reagents & Conditions Yield / Remarks References
Electrophilic fluorination Selectfluor, acetonitrile, acetic acid, 0°C 4.5–6.5% yield
Ester hydrolysis Aqueous base or acid, reflux Quantitative or moderate
Acyl chloride formation Oxalyl chloride, dichloromethane, reflux High purity, side reactions possible
Formylation (Vilsmeier–Haack) POCl₃, DMF, moderate temperature Regioselective, separated by chromatography
Reduction (Clemmensen) ZnCl₂(dioxane)₂, HCl, room temp ~20% yield, moderate selectivity

Chemical Reactions Analysis

Formylation via Vilsmeier-Haack Reaction

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate undergoes regioselective formylation under Vilsmeier-Haack conditions. This reaction introduces aldehyde groups at specific positions on the pyrrole ring, enabling further functionalization.

Reaction Conditions

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Temperature : 90°C overnight.

  • Workup : Neutralization with NaOH, extraction with diethyl ether, and drying with Na₂SO₄ .

Products

The reaction yields two regioisomers:

  • Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate (15)

  • Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate (16)

Table 1: Product Distribution and Yields

ProductRegiochemistryYield (%)Characterization Method
15 5-formyl45NMR, X-ray diffraction
16 4-formyl30NMR, X-ray diffraction

The selectivity arises from electronic effects of the fluorine substituent, directing electrophilic attack to the activated positions .

Electrophilic Fluorination

Electrophilic fluorination using Selectfluor® demonstrates the compound’s capacity for further halogenation, though competing side reactions may occur.

Reaction Conditions

  • Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Solvent : Acetonitrile/acetic acid mixture.

  • Temperature : 0°C to room temperature .

Products

  • Primary Product : Fluorinated pyrrole derivative (yield: 58%).

  • Side Product : Acetoxy-substituted byproduct (11, yield: 22%) due to competing acetoxylation.

Table 2: Fluorination Efficiency Under Varied Conditions

Scale (mmol)SolventTemperatureYield (%)Purity (%)
0.5CH₃CN/HOAc0°C5890
2.0CH₃CN/HOAcRT6188

Single-crystal X-ray diffraction confirmed the structures of both products .

Nucleophilic Substitution

The electron-withdrawing fluorine atom enhances reactivity toward nucleophiles, enabling substitution reactions.

Example: Amination

  • Reagents : Ammonia or primary amines.

  • Conditions : Heated in ethanol or THF.

  • Product : Ethyl 3-amino-1H-pyrrole-2-carboxylate derivatives.

Oxidation

  • Reagents : KMnO₄ or CrO₃ in acidic conditions.

  • Product : Carboxylic acid derivatives (e.g., 3-fluoro-1H-pyrrole-2-carboxylic acid) .

Reduction

  • Reagents : LiAlH₄ or NaBH₄.

  • Product : Alcohol derivatives (e.g., ethyl 3-fluoro-2-(hydroxymethyl)-1H-pyrrole).

Cyclization Reactions

The carboxylate group facilitates cyclization to form fused heterocycles. For example, reaction with hydrazine yields pyrazolo-pyrrole derivatives, which are valuable in medicinal chemistry.

Table 3: Reactivity Comparison with Analogous Compounds

CompoundElectrophilic ReactivityNucleophilic Reactivity
Ethyl 3-fluoro-1H-pyrrole-2-carboxylateHigh (directed by F)Moderate
Ethyl 1H-pyrrole-2-carboxylateModerateLow
Ethyl 5-methyl-1H-pyrrole-2-carboxylateLow (steric hindrance)Low

The fluorine atom’s electronegativity enhances electrophilic substitution at the 4- and 5-positions, while the ester group directs nucleophiles to the carboxylate site .

Scientific Research Applications

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight the structural, synthetic, and functional distinctions between ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate and analogous pyrrole derivatives.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference(s)
This compound C₈H₁₀FNO₂ 171.17 3-F, 1-CH₃, 2-COOEt HBV drug candidate fragment; high purity
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) C₁₆H₁₄FINO₃ 402.20 4-(3-F-2-I-C₆H₃-CO), 3-CH₃, 2-COOEt Prepared via benzoylation (23% yield)
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate C₁₆H₁₃F₃N₃O₂ 328.20 4-(pyridine-CH₂), 3-CH₃, 2-COOEt Antimalarial SAR studies; 21% yield
Ethyl 3-formyl-1H-pyrrole-2-carboxylate C₈H₉NO₃ 167.16 3-CHO, 2-COOEt High similarity (0.96); reactive aldehyde
Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate C₈H₉ClFNO₄S 269.68 4-SO₂Cl, 3-F, 1-CH₃, 2-COOEt Sulfonylation precursor; no bioactivity
Ethyl 2-methyl-1H-pyrrole-3-carboxylate C₈H₁₁NO₂ 153.18 2-CH₃, 3-COOEt Log S = -1.7; moderate solubility

Key Observations:

Substituent Effects on Reactivity and Functionality: The fluorine atom at position 3 in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like ethyl 2-methyl-1H-pyrrole-3-carboxylate . Chlorosulfonyl groups (e.g., in C₈H₉ClFNO₄S) introduce strong electrophilic character, making such derivatives useful as sulfonating agents but less ideal for direct therapeutic use .

Synthetic Accessibility :

  • The target compound is synthesized efficiently (high yield and purity) compared to analogs like compound 215 (23% yield) and pyridine-substituted derivatives (21% yield) .
  • Formyl-substituted analogs (e.g., ethyl 3-formyl-1H-pyrrole-2-carboxylate) are reactive intermediates but require additional stabilization steps due to aldehyde sensitivity .

Biological Activity

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on various studies.

This compound can be synthesized through efficient chemical routes that yield high purity and scalability. The synthesis typically involves the reaction of readily available starting materials, leading to good overall yields. One study reported a method that achieved a purity of 99% for the compound, making it suitable for further biological evaluations .

Antiviral Activity

Recent research indicates that this compound exhibits significant antiviral properties, particularly against the Hepatitis B virus (HBV). It has been identified as a key fragment in the development of potent drug candidates for HBV treatment. The compound's mechanism appears to involve inhibition of viral replication pathways, although detailed mechanisms remain under investigation .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, one study reported an IC50 value of less than 10 nM against specific bacterial targets, indicating strong inhibitory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrrole ring influence biological activity. The presence of the fluorine atom at the 3-position enhances the compound's potency against certain pathogens. Additionally, substituents on the pyrrole ring can significantly alter its pharmacological profile. For instance, compounds with electron-withdrawing groups at specific positions have been associated with increased anti-tuberculosis activity .

Case Study 1: Anti-HBV Activity

In a study focused on antiviral agents against HBV, this compound was evaluated alongside other derivatives. The results indicated that this compound displayed superior efficacy compared to traditional antiviral agents, with a notable reduction in viral load in treated cell cultures .

Case Study 2: Antimicrobial Efficacy

Another significant study assessed the antimicrobial properties of this compound. The compound was tested against various bacterial strains, showing minimal inhibitory concentrations (MICs) in the low microgram per milliliter range. This suggests its potential as a lead candidate for developing new antibiotics .

Table 1: Biological Activity Summary of this compound

Biological ActivityTarget PathogenIC50/MIC ValueReference
AntiviralHepatitis B VirusNot specified
AntimicrobialStaphylococcus aureus<10 nM
AntimicrobialEscherichia coliLow µg/mL
Anti-tuberculosisMycobacterium tuberculosisMIC < 0.016 µg/mL

Q & A

Q. What are the standard synthetic routes for Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving:

  • Trichloroacetyl chloride reactions (foundational method for pyrrole-2-carboxylate derivatives, adapted from Ethyl Pyrrole-2-carboxylate synthesis ).
  • Amide coupling using intermediates like pyrrole carboxylic acids and amines, followed by cyclopropane or fluorinated aryl group introduction (see General Procedure N in ) .
  • Esterification under controlled conditions (e.g., tosyl chloride activation in CH2_2Cl2_2 with Et3_3N, as in ) .

Key Characterization Tools:

  • NMR spectroscopy (e.g., 1^1H NMR in DMSO-d6d_6 for regiochemical confirmation of substituents) .
  • ESI-MS for molecular weight verification (e.g., m/z 494.1 for analogous compounds) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in a tightly sealed container at 0–8°C to prevent degradation. Avoid exposure to moisture or light .
  • Handling: Use nitrile gloves , safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Avoid skin contact due to potential irritation .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in predicting reactivity or optimizing synthesis?

Methodological Answer:

  • DFT Studies: Used to model electron-density distributions, reaction pathways, and regioselectivity. For example, applied DFT to analyze steric effects in pyrrole derivatives, guiding substituent placement .
  • Reaction Optimization: Combine computational predictions (e.g., transition-state energies) with experimental validation. Adjust catalysts (e.g., DMAP in ) or solvents to improve yields .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR data with X-ray crystallography (e.g., crystal structure analysis in ) or 2D NMR (e.g., 13^{13}C-HSQC) to confirm assignments .
  • Purity Checks: Use HPLC (as in , .60% purity) to rule out impurities causing spectral anomalies .
  • Case Study: In , uncharacterized products (e.g., Compound 247) highlight the need for iterative synthesis and characterization .

Q. What strategies improve yields in fluorinated pyrrole synthesis?

Methodological Answer:

  • Reaction Condition Tuning:
    • Temperature: Heating to 100°C in DMSO for hydrazine-mediated cyclization () .
    • Catalysts: Use DMAP or Et3_3N to enhance acyl transfer efficiency () .
  • Table: Yield Optimization Examples
Reaction StepYield (%)Key ConditionReference
Tosyl chloride activation890°C, CH2_2Cl2_2, DMAP
Amide coupling45–81RT, DMSO, NH2_2NH2_2·H2_2O

Q. How to analyze the electronic effects of the 3-fluoro substituent on reactivity?

Methodological Answer:

  • Spectroscopic Probes: Compare 19^{19}F NMR chemical shifts to assess electron-withdrawing effects.
  • Computational Analysis: Use DFT to map Fukui indices or electrostatic potentials, predicting nucleophilic/electrophilic sites .
  • Experimental Validation: Reactivity assays (e.g., Suzuki coupling) to test predictions .

Safety and Compliance

Q. What personal protective equipment (PPE) is required for handling fluorinated pyrroles?

Methodological Answer:

  • Mandatory PPE: EN166-certified safety goggles, nitrile gloves, and N95 respirators if airborne particulates are generated .
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity. Monitor air quality if large-scale synthesis is performed .

Q. How to address unanticipated byproducts in large-scale reactions?

Methodological Answer:

  • Byproduct Identification: LC-MS or GC-MS to detect intermediates (e.g., trifluoromethylphenyl byproducts in ) .
  • Process Refinement: Optimize stoichiometry (e.g., reduce excess reagents) or introduce scavengers (e.g., molecular sieves for water-sensitive steps) .

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